Welcome to the BenchChem Online Store!
molecular formula C13H24O3 B8322227 1-[3-(1-Ethoxyethoxy)propyl]cyclohex-2-en-1-ol CAS No. 87151-65-3

1-[3-(1-Ethoxyethoxy)propyl]cyclohex-2-en-1-ol

Cat. No. B8322227
M. Wt: 228.33 g/mol
InChI Key: VBEPFIKPAPXIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04438130

Procedure details

The organo-lithium intermediate compound formed in this above reaction mixture was transferred via a cannulus apparatus to a 250 ml oven dried, round bottom flask fitted with magnetic stir bar, septum, pressure equalizing additional funnel connected to a source of nitrogen and cooled to 0° C. in an ice/water bath. The addition funnel had been charged with 9.95 g (0.10 mol) of 2-cyclohexen-1-one and 100 ml of anhydrous ethyl ether. The cyclohexenone solution was added dropwise to the cold, stirred organolithium intermediate compound under nitrogen over a 1.5 hr period. The resultant mixture was stirred at 0° C. for one hr and then allowed to slowly warm to room temperature by stirring for 18 hr without replenishing the ice in the bath. The reaction mixture was poured into 250 ml of ice cold, 1/2 saturated ammonium chloride aqueous solution. The liquid phases were separated and the aqueous phase was extracted twice with 200 ml portions of diethyl ether. The combined ethereal liquid phases were washed with brine solution, dried over sodium sulfate and concentrated in vacuo to leave 21.4 g (93% yield) of the above named -cyclohex-2-ene-1-ol intermediate as a colorless oil which was used as such in the next step. The NMR of this intermediate was consistent with the above named intermediate compound.
[Compound]
Name
organo-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.[Cl-].[NH4+].[CH:10]1([OH:16])[CH2:15][CH2:14]CC=C1.[CH2:17]([O:19][CH2:20][CH3:21])[CH3:18]>>[CH2:17]([O:19][CH:20]([O:16][CH2:10][CH2:15][CH2:14][C:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1)[CH3:21])[CH3:18] |f:1.2|

Inputs

Step One
Name
organo-lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.95 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Four
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
ice
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
by stirring for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
above reaction mixture
CUSTOM
Type
CUSTOM
Details
was transferred via a cannulus apparatus to a 250 ml oven
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
round bottom flask fitted with magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature
CUSTOM
Type
CUSTOM
Details
The liquid phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 200 ml portions of diethyl ether
WASH
Type
WASH
Details
The combined ethereal liquid phases were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to leave 21.4 g (93% yield) of the

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C)OC(C)OCCCC1(C=CCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.